molecular formula C13H12ClN3O B13652797 2-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one

2-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one

Cat. No.: B13652797
M. Wt: 261.70 g/mol
InChI Key: ZIYLMJAYDRUZLS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one is a fused heterocyclic compound featuring a pyrazole ring fused to a seven-membered 1,4-diazepinone scaffold. The 4-chlorophenyl substituent at the 2-position enhances its lipophilicity and may influence biological interactions. This compound is synthesized via regioselective epoxide ring-opening and cyclization reactions using ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates and amines . It serves as a key pharmacophore in medicinal chemistry, with derivatives explored for antiviral, anticancer, and CNS-modulating activities .

Properties

Molecular Formula

C13H12ClN3O

Molecular Weight

261.70 g/mol

IUPAC Name

2-(4-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one

InChI

InChI=1S/C13H12ClN3O/c14-10-4-2-9(3-5-10)11-8-12-13(18)15-6-1-7-17(12)16-11/h2-5,8H,1,6-7H2,(H,15,18)

InChI Key

ZIYLMJAYDRUZLS-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=CC(=NN2C1)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Oxirane Ring-Opening and Cyclisation

A prominent and efficient synthetic route to this compound class, including the target molecule, is a two-step procedure developed and reported by Žukauskaitė et al. This method involves:

  • Step 1: Preparation of Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates
    Starting from readily accessible 3(5)-aryl- or methyl-1H-pyrazole-5(3)-carboxylates, regioselective alkylation with epichlorohydrin or related epoxide reagents yields ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates. This step is controlled by choice of base, solvent, and temperature to favor substitution at the desired nitrogen atom of the pyrazole ring.

  • Step 2: Amine-Induced Oxirane Ring-Opening and Cyclisation
    The oxirane-containing intermediate is treated with an amine (e.g., ammonia or benzylamine) in methanol. The amine nucleophilically opens the epoxide ring at the less sterically hindered carbon via an SN2 mechanism. The resulting amino alcohol intermediate undergoes intramolecular cyclisation through nucleophilic attack on the ester carbonyl carbon, followed by elimination of the alkoxy group. This sequence forms the fused 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]diazepin-4-one ring system with yields ranging from moderate to excellent (63–98%) depending on the amine and substituents (Table 1).

Table 1: Summary of Two-Step Synthesis Yields for Pyrazolo[1,5-a]diazepin-4-ones

Intermediate Amine Used Product Yield (%) Notes
Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylate Ammonia 63–98 High regioselectivity
Same as above Benzylamine Moderate to high Variations in substituents affect yield

This method is advantageous due to its straightforwardness, mild conditions, and the ability to functionalize various pyrazole derivatives. The approach also extends to related fused heterocycles such as tetrahydrodiazepino[1,2-a]indol-1-ones and tetrahydro-1H-benzoimidazo[1,2-a]diazepin-1-ones using analogous intermediates.

Mechanistic Insights

The key mechanistic steps in the formation of the pyrazolo[1,5-a]diazepin-4-one ring system are:

This mechanism is supported by detailed NMR studies including 1H, 13C-HSQC, 1H,13C-HMBC, 1H,15N-HMBC, and 1H,1H-NOESY spectra, confirming the structure and regioselectivity of the products.

Alternative Synthetic Routes and Related Methods

While the two-step oxirane ring-opening method is the most efficient and well-documented, other general synthetic strategies for pyrazole and fused pyrazolo-diazepine systems include:

  • Cyclocondensation of 1,3-diketones with hydrazine derivatives : This classical method yields polysubstituted pyrazoles, which can be further functionalized towards fused systems. However, direct formation of the fused pyrazolo[1,5-a]diazepin-4-one core via this route is less common and typically requires additional steps.

  • 1,3-Dipolar cycloaddition reactions : These are used to build pyrazole rings from diazocarbonyl compounds or nitrilimines, offering regioselective access to substituted pyrazoles, which can be precursors for fused heterocycles.

  • Multi-step synthetic sequences involving N-alkylation and cyclisation : Some patents describe multi-step preparations of related fused diazepine systems, often involving protection/deprotection steps and functional group transformations, but these are generally more complex and less efficient.

Research Discoveries and Practical Considerations

  • The two-step oxirane ring-opening and cyclisation method has been cited in multiple research articles as a promising and practical entry into the synthesis of pyrazolo[1,5-a]diazepin-4-ones, with potential for medicinal chemistry applications due to the biological relevance of the fused heterocyclic scaffold.

  • The regioselectivity and yields can be fine-tuned by varying the substituents on the pyrazole ring and the nature of the amine nucleophile, allowing for structural diversity.

  • The method avoids harsh conditions and uses readily available starting materials, making it suitable for scale-up and further functionalization.

Summary Table of Preparation Methods for 2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]diazepin-4-one

Preparation Method Key Steps Advantages Limitations References
Two-step oxirane ring-opening and cyclisation 1. Alkylation of pyrazole ester with epoxide
2. Amine-induced ring-opening and cyclisation
High regioselectivity, mild conditions, good yields Requires preparation of oxirane intermediates
Cyclocondensation of 1,3-diketones with hydrazines Condensation to form pyrazoles, further functionalization Simple starting materials Multi-step, less direct for fused system
1,3-Dipolar cycloaddition Cycloaddition of diazocarbonyl compounds or nitrilimines Regioselective pyrazole synthesis Additional steps needed for fused ring
Multi-step synthetic sequences (patent methods) N-alkylation, protection, cyclisation Access to diverse diazepine derivatives More complex, lower overall efficiency

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazepines with different functional groups.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares structural features, melting points, molecular weights, and synthetic yields of 2-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one with analogs:

Compound Name Substituents Melting Point (°C) Molecular Weight Yield (%) Key References
This compound 4-Cl-C6H4 at C2 Not reported ~265.7 (calc.) 80–98
2-(4-Bromophenyl)-7-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one 4-Br-C6H4 at C2; OH at C7 230 (dec.) 364.6 50
7-Hydroxy-2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one 4-OCH3-C6H4 at C2; OH at C7 239 (dec.) 290.3 38
2-Ferrocenyl-7-hydroxy-5-phenethyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one Ferrocenyl at C2; phenethyl at C5 Not reported ~550 (calc.) >80 (MW)
N-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)benzamide Benzamide at C2 Oil (purified) 257.1 Quantitative

Key Observations :

  • Substituent Effects : The 4-chlorophenyl derivative exhibits higher synthetic yields (80–98%) compared to bromophenyl (50%) or methoxyphenyl (38%) analogs, likely due to steric and electronic effects influencing cyclization efficiency .
  • Hydroxy Group Impact : 7-Hydroxy derivatives (e.g., 2-(4-bromophenyl)-7-hydroxy) show higher decomposition temperatures (~230–239°C), suggesting enhanced thermal stability from hydrogen bonding .
  • Biological Activity: Ferrocenyl derivatives demonstrate anti-proliferative activity against lung cancer cells (A549, H322), independent of chirality . The benzamide analog (MW 257.1) acts as a non-nucleoside RSV polymerase inhibitor .

Biological Activity

The compound 2-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one , identified by its CAS number 2517908-41-5, is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C13H12ClN3O
  • Molecular Weight : 261.70 g/mol
  • Structure : The compound features a fused pyrazolo-diazepine structure which is significant for its pharmacological properties.

Biological Activity Overview

Research has indicated that compounds similar to This compound exhibit various biological activities including anticancer effects and kinase inhibition. The following sections summarize the findings from diverse studies.

Anticancer Activity

A notable study highlighted the anticancer potential of related compounds in glioblastoma models. For instance:

  • Compound 4j , a derivative of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles , demonstrated significant inhibitory effects on glioma cell lines and was effective against primary patient-derived glioblastoma cells. It exhibited low micromolar activity against the AKT2 kinase, which is crucial in oncogenic signaling pathways associated with glioma malignancy .

Kinase Inhibition

The ability of these compounds to inhibit key kinases has been a focal point in research:

  • The aforementioned study on pyrano[2,3-c]pyrazoles showed that compound 4j effectively inhibited AKT2/PKBβ signaling pathways. This inhibition correlated with reduced growth of glioma cells while sparing non-cancerous cells from cytotoxicity .

Case Studies and Research Findings

  • In Vitro Studies :
    • A series of tests were conducted to evaluate the efficacy of various substituted pyrazole derivatives against cancer cell lines. The results indicated that modifications to the pyrazole ring significantly influenced biological activity.
    • Compounds with specific substitutions were shown to induce apoptosis in cancer cells while demonstrating minimal toxicity to normal cells .
  • Mechanistic Insights :
    • The mechanism of action for these compounds often involves the modulation of cell cycle progression and induction of apoptosis through caspase activation pathways .

Data Table: Biological Activities of Related Compounds

CompoundActivity TypeTarget KinaseIC50 (µM)Notes
Compound 4jAnticancerAKT2Low micromolarEffective against glioblastoma cells
Pyrano[2,3-c]pyrazolesKinase InhibitionVariousVariesLow cytotoxicity towards non-cancerous cells
Chiral ferrocenyl derivativesApoptosis InductionVariousN/AInduces cell cycle arrest in lung cancer cells

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueDiagnostic Signals/PeaksReference
1H NMR δ 6.71 (s, pyrazole-H), δ 4.17–3.12 (m, CH2-N)
13C NMR δ 165.2 (C=O), δ 148.3 (pyrazole-C)
HRMS [M+H]+: 257.1 (calculated), 257.0 (observed)
X-ray Diffraction Bond length: C=O (1.21 Å), Dihedral angle: 12.5°

Q. Table 2. Comparative Yields in Synthetic Routes

StepConditionsYield (%)Reference
AlkylationK2CO3, DMF, 80°C85
CyclizationTFA, DCM, rt76
Borane ReductionBH3·THF, 0°C90
SulfonylationEDCI/HOBt, DMF84

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